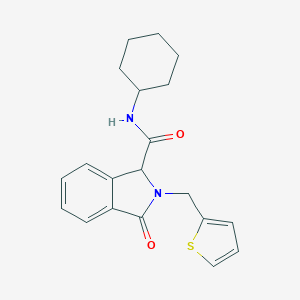![molecular formula C16H11N7O B293186 7-phenyl-3-[(3-pyridinylmethylene)amino]-3,7-dihydro-4H-pyrazolo[3,4-d][1,2,3]triazin-4-one](/img/structure/B293186.png)
7-phenyl-3-[(3-pyridinylmethylene)amino]-3,7-dihydro-4H-pyrazolo[3,4-d][1,2,3]triazin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-phenyl-3-[(3-pyridinylmethylene)amino]-3,7-dihydro-4H-pyrazolo[3,4-d][1,2,3]triazin-4-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyrazolotriazine derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively. In
科学的研究の応用
7-phenyl-3-[(3-pyridinylmethylene)amino]-3,7-dihydro-4H-pyrazolo[3,4-d][1,2,3]triazin-4-one has potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been studied for its anticancer, antiviral, and antibacterial activities. In biochemistry, it has been used as a tool to study protein-protein interactions and enzyme inhibition. In materials science, it has been explored for its potential in the development of organic semiconductors and dyes.
作用機序
The mechanism of action of 7-phenyl-3-[(3-pyridinylmethylene)amino]-3,7-dihydro-4H-pyrazolo[3,4-d][1,2,3]triazin-4-one is not fully understood. However, studies have shown that this compound can interact with various biomolecules, including proteins and nucleic acids. It has been shown to inhibit the activity of some enzymes, including DNA topoisomerase II and acetylcholinesterase. It has also been shown to bind to the ATP-binding site of protein kinases, inhibiting their activity.
Biochemical and Physiological Effects:
7-phenyl-3-[(3-pyridinylmethylene)amino]-3,7-dihydro-4H-pyrazolo[3,4-d][1,2,3]triazin-4-one has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells, including breast cancer, lung cancer, and leukemia cells. It has also been shown to have antiviral activity against herpes simplex virus and dengue virus. In addition, this compound has been shown to have antibacterial activity against Staphylococcus aureus and Escherichia coli.
実験室実験の利点と制限
One of the advantages of using 7-phenyl-3-[(3-pyridinylmethylene)amino]-3,7-dihydro-4H-pyrazolo[3,4-d][1,2,3]triazin-4-one in lab experiments is its potential applications in various fields. This compound has been shown to have anticancer, antiviral, and antibacterial activities, making it a potential candidate for drug development. In addition, this compound can be synthesized using various methods, making it easily accessible for research purposes. However, one of the limitations of using this compound is its potential toxicity. In vitro studies have shown that this compound can be toxic to some cells at high concentrations, and further studies are needed to determine its safety for use in vivo.
将来の方向性
There are several future directions for the research on 7-phenyl-3-[(3-pyridinylmethylene)amino]-3,7-dihydro-4H-pyrazolo[3,4-d][1,2,3]triazin-4-one. One direction is to further explore its potential applications in drug development. This compound has been shown to have anticancer, antiviral, and antibacterial activities, and further studies are needed to determine its efficacy and safety for use in vivo. Another direction is to study its mechanism of action in more detail. Although some studies have been conducted, the exact mechanism of action of this compound is not fully understood. Finally, this compound can be explored for its potential applications in materials science. Its unique chemical structure makes it a potential candidate for the development of organic semiconductors and dyes.
合成法
7-phenyl-3-[(3-pyridinylmethylene)amino]-3,7-dihydro-4H-pyrazolo[3,4-d][1,2,3]triazin-4-one can be synthesized using various methods. One of the commonly used methods is the reaction of 3-pyridinecarboxaldehyde and 5-aminopyrazole-4-carboxamide in the presence of glacial acetic acid and acetic anhydride. The reaction mixture is refluxed for several hours, and the resulting product is purified using column chromatography. Another method involves the reaction of 3-pyridinecarboxaldehyde and 5-aminopyrazole-4-carboxylic acid with triethyl orthoformate and acetic anhydride in the presence of a catalytic amount of p-toluenesulfonic acid. The reaction mixture is heated under reflux, and the product is purified using column chromatography.
特性
分子式 |
C16H11N7O |
|---|---|
分子量 |
317.3 g/mol |
IUPAC名 |
7-phenyl-3-[(E)-pyridin-3-ylmethylideneamino]pyrazolo[3,4-d]triazin-4-one |
InChI |
InChI=1S/C16H11N7O/c24-16-14-11-18-22(13-6-2-1-3-7-13)15(14)20-21-23(16)19-10-12-5-4-8-17-9-12/h1-11H/b19-10+ |
InChIキー |
FRCHNHOPBPYRRB-VXLYETTFSA-N |
異性体SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(N=N3)/N=C/C4=CN=CC=C4 |
SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(N=N3)N=CC4=CN=CC=C4 |
正規SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(N=N3)N=CC4=CN=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[4-[(4-chlorobenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{4-nitrobenzylidene}acetohydrazide](/img/structure/B293104.png)
![2-{[5-(3-amino-4-methyl-6-phenylfuro[2,3-b]pyridin-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone](/img/structure/B293107.png)
![(3-Amino-4-methyl-6-phenylfuro[2,3-b]pyridin-2-yl)([1,1'-biphenyl]-4-yl)methanone](/img/structure/B293108.png)
![{[5-(2-{5-[(cyanomethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}ethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetonitrile](/img/structure/B293109.png)
![2-(5-methyl-7-oxo[1,2,4]triazolo[1,5-a]pyrimidin-4(7H)-yl)-N'-(2-thienylmethylene)acetohydrazide](/img/structure/B293113.png)
![N'-[4-(benzyloxy)benzylidene]-2-(7-oxo-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-4(7H)-yl)acetohydrazide](/img/structure/B293114.png)
![2-{[5-(5-amino-3,4-diphenylthieno[2,3-c]pyridazin-6-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B293117.png)


![N-(1,3-benzodioxol-5-ylmethylene)-N-(4-imino-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)amine](/img/structure/B293122.png)

![1-(3-Amino-4-methyl-6-phenylfuro[2,3-b]pyridin-2-yl)ethanone](/img/structure/B293125.png)
![Ethyl {[6-(4-chlorophenyl)-3-cyano-4-phenyl-2-pyridinyl]oxy}acetate](/img/structure/B293126.png)
![Ethyl 4-methyl-6-phenyl-3-({[3-(trifluoromethyl)anilino]carbonyl}amino)furo[2,3-b]pyridine-2-carboxylate](/img/structure/B293127.png)